molecular formula C10H19N3O3 B11880810 tert-butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate

tert-butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate

Cat. No.: B11880810
M. Wt: 229.28 g/mol
InChI Key: ICMRUAQEVGWING-UHFFFAOYSA-N
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Description

tert-Butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H19N3O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with appropriate reagents. One common method includes the use of Dess-Martin periodinane as an oxidizing agent. The reaction is carried out in a solvent such as dichloromethane at room temperature for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a potential candidate for investigating biological pathways and mechanisms .

Medicine: In medicine, tert-butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it valuable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which includes a pyrrolidine ring and a hydroxycarbamimidoyl group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Tert-butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H19N3O3
  • Molecular Weight : 229.28 g/mol
  • CAS Number : Not explicitly listed in the search results, but related compounds have similar identifiers.

The biological activity of this compound can be attributed to its structural features, particularly the pyrrolidine ring and the carbamimidoyl group. Pyrrolidine derivatives are known for their diverse pharmacological effects, including:

  • Antimicrobial Activity : Pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that modifications in the pyrrolidine structure can enhance activity against various pathogens, including resistant strains.
  • Anticancer Potential : Research indicates that certain pyrrolidine derivatives induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of pyrrolidine derivatives:

  • Inhibition of Bacterial Growth : Compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL against Acinetobacter baumannii, outperforming standard antibiotics like ampicillin (MIC: 125 μg/mL) .
  • Antifungal Activity : Pyrrolidine derivatives have also been tested against fungal pathogens, showing varying degrees of effectiveness depending on structural modifications.

Anticancer Activity

Pyrrolidine derivatives have been evaluated for their anticancer properties in various studies:

  • A study highlighted that certain pyrrolidine-based compounds exhibited IC50 values lower than that of cisplatin, a common chemotherapy drug, indicating enhanced potency against cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer) .

Case Study 1: Anticancer Efficacy

A recent investigation focused on a series of pyrrolidine derivatives, including this compound. The study revealed that these compounds could significantly inhibit cell proliferation in multiple cancer cell lines. The most potent derivative had an IC50 value of 0.99 μM against SW480 cells, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

In another study, a library of pyrrolidine compounds was screened for antimicrobial activity. The results indicated that several derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL, showcasing their potential as new antimicrobial agents .

Comparative Analysis Table

Compound NameActivity TypeMIC/IC50 ValueReference
This compoundAntimicrobialMIC: 31.25 μg/mL
Related Pyrrolidine DerivativeAnticancerIC50: 0.99 μM
N-benzoylthiourea-pyrrolidine derivativeAntimicrobialMIC: 31.25 μg/mL
Thiosemicarbazone-pyrrolidine-copper(II) complexAnticancerIC50: 3.5 μM

Properties

IUPAC Name

tert-butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMRUAQEVGWING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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